1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one
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Overview
Description
1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one typically involves multiple steps, starting from commercially available reagents. One common approach involves the use of 4-aminophenol and α-glycolic acid or lactic acid as starting materials. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . This reaction is optimized using specific reagents and conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its activity against various cancer cell lines.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: The compound can be used as a tool to study biological pathways and molecular interactions due to its diverse reactivity.
Mechanism of Action
The mechanism of action of 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for interactions with various biological molecules, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the thia and phenyl groups.
8-Oxa-2-azaspiro[4.5]decane: Another similar compound with a different arrangement of the spirocyclic system.
Uniqueness
1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is unique due to the presence of both oxa and thia groups within its spirocyclic structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S2/c1-14(2)23-16-5-3-15(4-6-16)13-17(20)19-9-7-18(8-10-19)21-11-12-22-18/h3-6,14H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGRCWNLKOZEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)OCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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